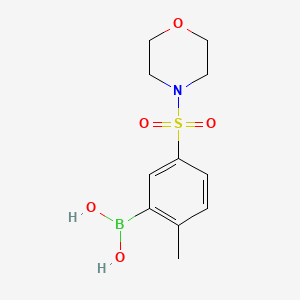

(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid

Description

(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a potent inhibitor of proteasome, a cellular complex responsible for the degradation of proteins.

Properties

IUPAC Name |

(2-methyl-5-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO5S/c1-9-2-3-10(8-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDNJOSXZREONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657287 | |

| Record name | [2-Methyl-5-(morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-74-7 | |

| Record name | [2-Methyl-5-(morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield borates, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid has a wide range of scientific research applications, including:

Chemistry: Used as a reactant in the preparation of substituted phenylalanine derivatives.

Biology: Acts as a proteasome inhibitor, making it valuable in studies related to protein degradation and cellular processes.

Medicine: Potential therapeutic applications in treating diseases related to protein degradation, such as cancer.

Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid involves its role as a proteasome inhibitor. The compound binds to the active site of the proteasome, preventing the degradation of proteins. This inhibition can lead to the accumulation of proteins within the cell, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its potent proteasome inhibitory activity sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and drug development.

Biological Activity

(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and applications in therapeutic contexts.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable scaffold in drug design.

The biological activity of this compound primarily stems from its interaction with various enzymes and proteins. Boronic acids are known to inhibit serine proteases and other enzymes through the formation of covalent bonds with their active sites. The specific mechanisms include:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Targeting Kinases : Boronic acids can also act as inhibitors of kinases, which are critical in cancer biology. The interaction with kinase active sites can lead to reduced phosphorylation of target proteins, thereby altering downstream signaling pathways.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the boronic acid structure can significantly influence its biological activity. For instance:

- Substituent Variations : The introduction of different substituents on the phenyl ring can enhance or reduce inhibitory potency against specific targets. Studies have shown that compounds with electron-donating groups exhibit increased activity compared to those with electron-withdrawing groups .

- Morpholino Group Influence : The presence of the morpholino sulfonyl group enhances solubility and bioavailability, which are critical factors in drug development.

Biological Activity Data

A summary of key findings from various studies is presented in the table below:

| Study Reference | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Inhibition of Trypanosoma brucei growth | 1.5 | Kinase | |

| KPC-2 enzyme inhibition | 0.032 | β-lactamase | |

| Cytotoxicity in cancer cell lines | >15 | HepG2 cells |

Case Studies

- Anti-Trypanosomal Activity : One study evaluated the compound's efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The results indicated an IC50 value of 1.5 µM, demonstrating significant anti-parasitic activity while showing minimal toxicity to mammalian cells .

- KPC-2 Inhibition : Another investigation focused on the compound's ability to inhibit Klebsiella pneumoniae carbapenemase (KPC-2), an enzyme responsible for antibiotic resistance. The compound exhibited a Ki value of 0.032 µM, highlighting its potential as a therapeutic agent against resistant bacterial strains .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on HepG2 liver cancer cells, revealing an EC50 greater than 15 µM, suggesting that while it may not be directly cytotoxic, it could serve as a lead compound for further modifications aimed at enhancing anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.